Clavatustide B

Description

Significance of Marine Microorganisms as a Source of Bioactive Secondary Metabolites

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. nih.gov Marine microorganisms, including fungi, bacteria, and actinomycetes, have garnered significant attention in the field of drug discovery due to their capacity to produce a wealth of novel bioactive secondary metabolites. nih.govresearchgate.netresearchgate.net These organisms thrive in extreme and competitive ecosystems characterized by high pressure, varying temperatures, and unique chemical compositions, which drives the evolution of unique biochemical pathways. researchgate.netmdpi.com This evolutionary pressure results in the production of secondary metabolites—small molecules not essential for primary growth but crucial for survival, defense, and communication. nih.gov

These marine-derived compounds exhibit remarkable structural diversity and potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netfrontiersin.orgoup.com Fungi, in particular, such as those from the genus Aspergillus, are recognized as prolific producers of these valuable molecules. mdpi.commdpi.com The exploration of secondary metabolites from marine microbes is a rapidly expanding field of research, offering promising leads for the development of new therapeutic agents to address a range of human diseases. nih.govfrontiersin.org The unique structures and mechanisms of action of these compounds make them invaluable as both direct drug candidates and as templates for synthetic modification. nih.gov

Overview of Cyclic Peptides and Depsipeptides in Natural Product Discovery

Among the diverse classes of marine natural products, cyclic peptides and depsipeptides stand out for their therapeutic potential. mdpi.com Cyclic peptides are polypeptide chains linked head-to-tail or through side-chain linkages, creating a ring structure. altabioscience.com Depsipeptides are a specific type of cyclic peptide in which one or more of the amide bonds are replaced by ester (lactone) bonds, a feature that significantly influences their structure and function. bachem.comsemanticscholar.org

The cyclic nature of these molecules confers several advantages over their linear counterparts. mdpi.com Cyclization imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. mdpi.combachem.com This structural constraint also provides enhanced metabolic stability by protecting the molecule from degradation by exopeptidases and endopeptidases, which typically cleave at the terminal ends or specific internal sites of linear peptides. mdpi.com As a result, cyclic peptides and depsipeptides often exhibit improved pharmacokinetic properties. Their broad spectrum of biological activities includes use as antibiotics, antifungals, immunosuppressants, and anticancer agents. mdpi.com A notable example is Aplidin® (plitidepsin), a marine-derived cyclic depsipeptide that has been approved for the treatment of multiple myeloma, underscoring the clinical relevance of this molecular class. bachem.com

Introduction to Clavatustide B as a Unique Cyclodepsipeptide

This compound is a distinctive cyclodepsipeptide that exemplifies the novel chemistry found in marine environments. semanticscholar.org It was first isolated from the marine-derived fungus Aspergillus clavatus (CCTCC No. M 2013421). semanticscholar.orggoogle.com This specific fungal strain was sourced from a hydrothermal vent crab, Xenograpsus testudinatus, which inhabits the extreme and toxic environment surrounding sulfur-rich hydrothermal vents. semanticscholar.orgmdpi.comcore.ac.uk The production of such metabolites is often a response to the harsh conditions and intense microbial competition in these unique ecological niches. semanticscholar.org

Structurally, this compound is characterized by the presence of an uncommon anthranilic acid dimer and a D-phenyllactic acid residue, which contribute to its unique three-dimensional conformation and biological activity. semanticscholar.orgresearchgate.net The absolute structure of this natural product has been confirmed, and its total synthesis has been successfully accomplished, providing a pathway for producing the compound for further research and development. mdpi.comvliz.be

Scope and Academic Relevance of this compound Research

Research into this compound has revealed its significant potential as a bioactive compound, particularly in oncology. Studies have demonstrated that this compound exhibits potent anti-proliferative activity against a variety of human cancer cell lines. mdpi.com It has shown notable efficacy against hepatocellular carcinoma (HCC) cell lines such as HepG2, SMMC-7721, and BEL-7402. semanticscholar.orgmdpi.comresearchgate.net Further investigations have extended these findings to other cancer types, including pancreatic, gastric, colorectal, retinoblastoma, and prostate cancer. sciprofiles.comresearchgate.netnih.gov

The academic relevance of this compound is heightened by detailed mechanistic studies into its mode of action. Research has shown that its primary anti-cancer effect stems from its ability to disrupt cell cycle progression. nih.gov Specifically, this compound induces cell cycle arrest in the G1 phase and suppresses the G1-S phase transition, thereby inhibiting cancer cell proliferation. mdpi.comsemanticscholar.orgresearchgate.net Molecular studies have identified that treatment with this compound significantly alters the expression of numerous genes, with Cyclin E2 (CCNE2) being identified as a key regulatory gene in the G1-S blocking mechanism. semanticscholar.orgnih.gov The discovery of related compounds, such as Clavatustide C, which is produced by Aspergillus clavatus only when cultured under abiotic stress with zinc, further highlights the academic interest in this class of molecules and the potential for discovering novel derivatives through biosynthetic manipulation. core.ac.uknih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBRIHHFOHNDLL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Discovery and Isolation of Clavatustide B

Source Organism and Ecological Habitat

Clavatustide B was first identified from the fungus Aspergillus clavatus C2WU. mdpi.comdoaj.org This particular strain was isolated and identified based on its ITS-5.8s rDNA sequences. mdpi.commdpi.comsemanticscholar.org Subcultures of this organism are maintained at the Ocean College, Zhejiang University, for further research. mdpi.comsemanticscholar.org

The fungus, Aspergillus clavatus C2WU, is an epiphyte, meaning it grows on another organism without being parasitic. google.com It was found living on the hydrothermal vent crab, Xenograpsus testudinatus. mdpi.comdoaj.orggoogle.com This crab inhabits the extreme and toxic environment surrounding the sulfur-rich hydrothermal vents off Kueishan Island, Taiwan. mdpi.comdoaj.orgmdpi.com The discovery of this compound and its sister compound, Clavatustide A, marked the first report of microbial secondary metabolites from this unique crab species. mdpi.comdoaj.org

Hydrothermal vents are recognized as some of the most dynamic and extreme environments on Earth. mdpi.comacs.org These ecosystems are characterized by high pressure, extreme temperatures, and a chemical composition rich in substances like sulfides, which are toxic to most life forms. google.com Organisms that thrive in these "oases" of the deep sea have developed unique metabolic capabilities to survive. acs.org This has led to a high degree of secondary metabolite diversity. mdpi.comasm.org The extreme conditions are believed to drive genomic innovation, making these environments potential hotspots for the discovery of novel, bioactive natural products. mdpi.comacs.orgasm.org The isolation of this compound from a fungus adapted to this environment underscores the potential of such extreme habitats as a source of new chemical entities. mdpi.commdpi.com

Isolation from the Hydrothermal Vent Crab Xenograpsus testudinatus

Isolation and Purification Methodologies

The process of isolating and purifying this compound from its fungal source involves a series of meticulous steps, leveraging the compound's chemical properties.

The initial step involves cultivating the Aspergillus clavatus C2WU fungus in a suitable liquid medium, such as a potato culture medium or malt (B15192052) extract medium, often supplemented with natural seawater. mdpi.comsemanticscholar.orggoogle.com The fermentation is typically carried out at a temperature of 22-26°C for a period of 15-25 days. google.com

Following fermentation, the fungal mycelia and the culture broth are separated. google.com Both components are then subjected to extraction to isolate the crude secondary metabolites. A common method involves using organic solvents. The air-dried mycelia are extracted with methanol (B129727). semanticscholar.org The resulting extract is then concentrated, and the residue is partitioned between water and ethyl acetate. semanticscholar.orggoogle.com Similarly, the fermentation broth is extracted with an organic solvent like ethyl acetate. google.com These extraction steps yield a crude extract containing a mixture of compounds, including this compound.

The crude extract is then subjected to a series of chromatographic techniques to separate and purify this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. khanacademy.orglibretexts.orgslideshare.net

Initially, normal phase column chromatography is often employed. mdpi.comgoogle.com In this technique, a solid stationary phase like silica (B1680970) gel is used, and the crude extract is passed through the column using a mixture of solvents (the mobile phase), such as petroleum ether and ethyl acetate, with increasing polarity. google.com Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. google.com

The fractions containing this compound are then further purified using reverse phase preparative High-Performance Liquid Chromatography (HPLC) . mdpi.comgoogle.com In reverse phase HPLC, the stationary phase is nonpolar, and a more polar mobile phase, such as a mixture of methanol and water, is used. google.com This technique provides high resolution and is crucial for obtaining the pure compound. frontiersin.org The final purification may also involve size-exclusion chromatography using a Sephadex LH-20 column. mdpi.comsemanticscholar.orggoogle.com

Extraction Techniques from Mycelial Cultures and Broth

Co-occurrence and Relatedness to Clavatustide Analogues

This compound is a cyclodepsipeptide that has been identified from marine-derived fungi. Its discovery is closely linked with its structural analogues, Clavatustide A and Clavatustide C. These compounds are produced by the fungus Aspergillus clavatus, with specific strains and environmental conditions influencing their expression.

This compound was notably isolated from Aspergillus clavatus C2WU, a fungal strain sourced from the hydrothermal vent crab Xenograpsus testudinatus. mdpi.commdpi.com This crab inhabits the extreme and toxic environment surrounding sulphur-rich hydrothermal vents in Kueishantao, Taiwan. mdpi.commdpi.comsemanticscholar.org The compound was identified in both the cultured mycelia and broth of the fungus. mdpi.comsemanticscholar.org Additionally, this compound has been characterized from an ascidian-derived endophytic fungus, Aspergillus clavatus AS-107. rsc.orgresearchgate.net

Clavatustide A was discovered and isolated alongside this compound from the same hydrothermal vent-associated fungus, Aspergillus clavatus C2WU. mdpi.comsemanticscholar.org Both are novel cyclodepsipeptides and are distinguished by the rare inclusion of an anthranilic acid dimer within their structure. semanticscholar.org

Structurally, both Clavatustide A and B are cyclic peptides that contain a d-phenyllactic acid residue. semanticscholar.orgmdpi.com Their core difference lies in the methylation of one of the amino acid residues. This subtle structural modification distinguishes the two analogues from each other.

| Feature | Clavatustide A | This compound |

|---|---|---|

| Source Organism | Aspergillus clavatus C2WU mdpi.comsemanticscholar.org | Aspergillus clavatus C2WU mdpi.comsemanticscholar.org, Aspergillus clavatus AS-107 rsc.orgresearchgate.net |

| Chemical Class | Cyclodepsipeptide semanticscholar.org | Cyclodepsipeptide semanticscholar.org |

| Key Structural Units | Anthranilic acid dimer, D-phenyllactic acid semanticscholar.org | Anthranilic acid dimer, D-phenyllactic acid semanticscholar.org |

| Distinguishing Feature | Structurally similar to this compound, differs in methylation. | Structurally similar to Clavatustide A, differs in methylation. |

Clavatustide C is another analogue discovered from the same fungal strain, Aspergillus clavatus C2WU. mdpi.comnih.gov Unlike Clavatustides A and B, which are produced under standard culture conditions, Clavatustide C is a stress metabolite. mdpi.com Its production was specifically induced by the introduction of an abiotic stressor, Zinc (in the form of ZnSO₄), into the fungal culture medium. mdpi.comnih.gov Zinc is a known component of hydrothermal vent fluids, suggesting this stress-induced metabolite production could be an adaptation to the fungus's natural, metal-rich habitat. mdpi.com

The discovery of Clavatustide C is a direct result of applying abiotic stress elicitation strategies to fungal cultures to unlock novel chemical diversity. mdpi.com Upon comparing the thin-layer chromatography (TLC) profiles of extracts from standard and zinc-treated cultures, researchers detected an additional compound in the zinc-stressed sample, which was subsequently isolated and identified as Clavatustide C. mdpi.com This represents the first instance of a new secondary metabolite from a hydrothermal vent microbe being produced in response to zinc treatment. mdpi.comnih.gov this compound was also isolated from the zinc-treated culture, indicating its production is maintained under these stress conditions. mdpi.com

| Parameter | Details |

|---|---|

| Organism | Aspergillus clavatus C2WU mdpi.com |

| Source | Hydrothermal vent crab Xenograpsus testudinatus mdpi.comnih.gov |

| Elicitor | Zinc (ZnSO₄), a component of hydrothermal vent fluid mdpi.com |

| Induced Metabolite | Clavatustide C mdpi.comnih.gov |

| Detection Method | Comparative Thin-Layer Chromatography (TLC) of mycelia extracts from control vs. ZnSO₄-treated cultures mdpi.com |

| Significance | First example of a new hydrothermal vent microbial secondary metabolite produced in response to abiotic Zn treatment. mdpi.comnih.gov |

Iii. Chemical Characterization and Structural Elucidation of Clavatustide B

Spectroscopic Analysis for Structural Determination

To determine the precise atomic arrangement of Clavatustide B, researchers employed several key spectroscopic techniques. These methods provide specific information about the molecule's mass, the electronic environment of its atoms, and its interaction with light, which are crucial for accurate structural assignment. nih.govrsc.org

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) was instrumental in determining the elemental composition of this compound. The analysis yielded a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 458.1729. This experimental value is in close agreement with the calculated mass of 458.1716 for the molecular formula C₂₆H₂₄N₃O₅. mdpi.com This data confirmed the compound's elemental makeup and established its degree of unsaturation at 17, providing a foundational piece of the structural puzzle. mdpi.com

| HR-TOF-MS Data for this compound | |

| Molecular Formula | C₂₆H₂₄N₃O₅ |

| Observed Mass [M+H]⁺ | 458.1729 |

| Calculated Mass [M+H]⁺ | 458.1716 |

| Source(s) | mdpi.comvulcanchem.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provided the critical details regarding the connectivity of atoms within this compound. The spectra, including ¹H NMR and ¹³C NMR, were recorded on a 500 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. nih.gov The analysis was further supported by two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, which helped to map out the correlations between protons and carbons. mdpi.com This detailed NMR analysis was essential for confirming the sequence of amino acids and other residues within the cyclic structure. nih.gov

| NMR Spectroscopy Parameters for this compound | |

| Techniques Used | ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC) |

| Frequency | 500 MHz |

| Solvent | DMSO-d₆ |

| Source(s) | nih.govmdpi.com |

Ultraviolet (UV) spectroscopy offered insights into the electronic structure of this compound, particularly the presence of conjugated systems. When measured in methanol (B129727) (MeOH), the compound exhibited a maximum absorption (λmax) at 290 nm. mdpi.com This absorption is characteristic of the chromophores present within the molecule, such as the aromatic rings of the anthranilic acid and phenyllactic acid moieties.

| UV Spectroscopy Data for this compound | |

| Maximum Absorption (λmax) | 290 nm |

| Solvent | Methanol (MeOH) |

| Source(s) | mdpi.comvulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 500 MHz, DMSO-d6)

Elucidation of the Cyclodepsipeptide Architecture

The spectroscopic data converged to reveal that this compound is a cyclodepsipeptide, a class of cyclic molecules containing both amide and ester bonds. Its structure is distinguished by the inclusion of highly unusual components.

Alongside the unique dimer, the structure of this compound incorporates D-phenyllactic acid. nih.govresearchgate.net The absolute configuration of this residue was determined to be "D" through the analysis of the compound's circular dichroism (CD) spectrum and by comparing its hydrolysates with authentic standards using chiral HPLC. nih.gov This hydroxy acid is linked into the cyclic backbone via an ester bond, which officially classifies this compound as a depsipeptide.

Overall Cyclic Depsipeptide Structure

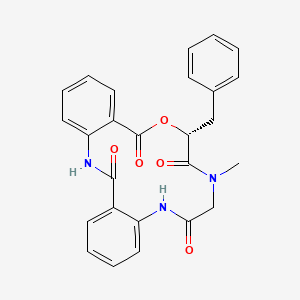

This compound is a novel cyclodepsipeptide, a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. mdpi.com Its structure was primarily determined through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net The compound was first isolated from the marine fungus Aspergillus clavatus C2WU, found associated with a hydrothermal vent crab, Xenograpsus testudinatus. mdpi.comtandfonline.com

The molecular formula of this compound was established as C₂₆H₂₄N₃O₅ through High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS), which showed a protonated molecule [M+H]⁺ at m/z 458.1729 (calculated for C₂₆H₂₄N₃O₅, 458.1716). This formula indicated 17 degrees of unsaturation, pointing towards a complex, polycyclic structure. mdpi.com

The structural backbone of this compound is a 14-membered macrocycle. This ring is composed of four key residues: two anthranilic acid units, one sarcosine (B1681465) (N-methylglycine) unit, and one D-phenyllactic acid unit. mdpi.comresearchgate.net The presence of the hydroxy acid (D-phenyllactic acid) classifies it as a depsipeptide, with the ester bond (lactone) formed between the hydroxyl group of D-phenyllactic acid and the carboxyl group of an adjacent anthranilic acid residue. The remaining units are linked by traditional amide (peptide) bonds to form the cyclic structure. mdpi.commdpi.com

The precise connectivity and sequence of these units were pieced together using 2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). These analyses confirmed the arrangement of the residues as a repeating dimer of anthranilic acid linked to sarcosine and D-phenyllactic acid. The total synthesis of this compound, starting from commercially available (R)-phenyllactic acid, has subsequently confirmed this elucidated structure. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|

| D-Phenyllactic acid unit | ||

| 2' | 5.37 | dd (9.0, 3.5) |

| 3'a | 3.29 | dd (14.0, 3.5) |

| 3'b | 3.19 | dd (14.0, 9.0) |

| 5', 9' | 7.23 | m |

| 6', 8' | 7.30 | m |

| 7' | 7.23 | m |

| Sarcosine unit | ||

| N-CH₃ | 3.20 | s |

| 2 | 4.10 | d (16.0) |

| 3.84 | d (16.0) | |

| Anthranilic acid unit 1 | ||

| 3'' | 8.65 | d (8.5) |

| 4'' | 7.55 | t (8.0) |

| 5'' | 7.10 | t (8.0) |

| 6'' | 7.96 | d (8.0) |

| NH | 9.87 | s |

| Anthranilic acid unit 2 | ||

| 3''' | 8.77 | d (8.5) |

| 4''' | 7.60 | t (8.0) |

| 5''' | 7.17 | t (8.0) |

| 6''' | 8.01 | d (8.0) |

| NH | 11.09 | s |

Data sourced from Jiang et al., 2013. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| D-Phenyllactic acid unit | |

| 1' | 169.0 |

| 2' | 73.0 |

| 3' | 39.7 |

| 4' | 136.0 |

| 5', 9' | 129.5 |

| 6', 8' | 128.6 |

| 7' | 127.1 |

| Sarcosine unit | |

| N-CH₃ | 36.6 |

| 1 | 166.4 |

| 2 | 51.5 |

| Anthranilic acid unit 1 | |

| 1'' | 139.7 |

| 2'' | 120.9 |

| 3'' | 122.8 |

| 4'' | 134.4 |

| 5'' | 120.0 |

| 6'' | 126.9 |

| 7'' | 168.1 |

| Anthranilic acid unit 2 | |

| 1''' | 140.2 |

| 2''' | 117.1 |

| 3''' | 123.6 |

| 4''' | 134.1 |

| 5''' | 116.3 |

| 6''' | 121.7 |

| 7''' | 165.1 |

Data sourced from Jiang et al., 2013. mdpi.com

Iv. Biosynthetic Investigations and Production Modulation of Clavatustide B

Hypothesized Biosynthetic Pathways

The complex structure of Clavatustide B, which incorporates both amino and hydroxy acids, strongly suggests a biosynthetic origin independent of ribosomal protein synthesis. The most plausible mechanism is through a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).

Nonribosomal peptide synthetases are modular mega-enzymes found in bacteria and fungi that act as assembly lines to produce a diverse array of peptide-based natural products. nih.govresearchgate.net The biosynthesis of cyclodepsipeptides like this compound is a hallmark of NRPS activity. These enzymes are organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a single monomer (an amino acid or a hydroxy acid) into the growing peptide chain. d-nb.infouzh.ch

The core catalytic domains within each NRPS module perform a series of coordinated reactions: researchgate.netnih.gov

Adenylation (A) Domain: This domain selects a specific precursor molecule (an amino acid or hydroxy acid) and activates it by converting it into an aminoacyl- or hydroxyacyl-adenylate, using ATP. uzh.ch

Peptidyl Carrier Protein (PCP) Domain: The activated precursor is then covalently tethered to a phosphopantetheine (PPt) arm attached to the PCP domain, also known as a thiolation (T) domain. uzh.chnih.gov This covalent linkage holds the substrate and intermediates as they are passed between catalytic sites.

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond (or an ester bond in the case of depsipeptides) between the upstream, chain-elongating intermediate and the new monomer held by the adjacent PCP domain. nih.gov

The assembly process continues sequentially across the modules until the full-length linear peptide is formed. The final step is catalyzed by a Thioesterase (TE) Domain , located at the end of the NRPS complex, which releases the peptide. This release often involves an intramolecular cyclization reaction, resulting in the formation of the final cyclic product, such as the macrocyclic structure of this compound. nih.gov The entire enzymatic machinery is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). biorxiv.orgmdpi.comnih.gov

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its chemical structure and insights from total synthesis efforts allow for a well-founded hypothesis regarding its precursors and the enzymatic steps involved. rsc.orgrsc.org The structure of this compound is a cyclic depsipeptide composed of one molecule of (R)-phenyllactic acid and two molecules of anthranilic acid.

The proposed biosynthetic precursors for this compound are therefore:

(R)-Phenyllactic acid

Anthranilic acid (two units)

These precursors are likely derived from primary metabolic pathways. nih.govnih.gov For instance, (R)-phenyllactic acid originates from the shikimate pathway via phenylalanine, and anthranilic acid is an intermediate in the tryptophan biosynthesis pathway, also originating from shikimate.

The hypothesized NRPS assembly line for this compound would consist of three modules. The process would proceed as follows:

Module 1: The A-domain selects and activates (R)-phenyllactic acid, which is then loaded onto the PCP domain.

Module 2: The A-domain of the second module activates the first molecule of anthranilic acid and attaches it to its corresponding PCP domain. The C-domain then catalyzes the formation of an ester bond between the carboxyl group of (R)-phenyllactic acid (from Module 1) and the amino group of anthranilic acid (from Module 2).

Module 3: The A-domain of the third module activates the second molecule of anthranilic acid and tethers it to its PCP domain. The C-domain facilitates the formation of a peptide bond between the carboxyl group of the first anthranilic acid (now part of the growing chain on Module 2) and the amino group of the second anthranilic acid.

Cyclization and Release: The linear tripeptide intermediate is transferred to the terminal TE domain. The TE domain catalyzes an intramolecular condensation reaction (macrolactamization) between the free carboxyl group of the second anthranilic acid and the amino group of the first anthranilic acid, releasing the final cyclodepsipeptide, this compound.

This proposed pathway is consistent with the known mechanisms of NRPSs that synthesize other cyclodepsipeptides.

Role of Nonribosomal Peptide Synthetases (NRPSs) in Cyclodepsipeptide Assembly

Environmental and Culturing Conditions for Enhanced Production

The production of secondary metabolites by microorganisms is often low under standard laboratory conditions and is heavily influenced by environmental and nutritional factors. ipb.ac.idmdpi.comd-nb.info Manipulating these conditions can trigger metabolic pathways that may be otherwise silent, leading to enhanced yields or even the production of novel compounds. nih.gov

One effective strategy to stimulate secondary metabolite production is the application of abiotic stress. nih.gov For this compound, the addition of a heavy metal, zinc, has been shown to be a powerful elicitor. nih.govresearchgate.net In a study involving the hydrothermal vent fungus Aspergillus clavatus C2WU, the introduction of zinc into the culture medium not only enhanced the production of this compound but also induced the synthesis of a new analogue, Clavatustide C. nih.govresearchgate.netresearchgate.net

This stress-driven discovery highlights that specific environmental cues, such as the presence of metal ions found in the fungus's natural habitat, can activate the biosynthetic machinery responsible for producing these compounds. researchgate.netresearchgate.net The use of zinc as an elicitor provides a targeted method for increasing the production of this compound.

Table 1: Effect of Zinc Elicitation on Metabolite Production by Aspergillus clavatus C2WU

| Condition | Key Metabolites Produced | Observation | Reference(s) |

|---|---|---|---|

| Standard Culture | Low/Undetectable levels of this compound | The biosynthetic pathway appears to be largely inactive under standard conditions. | nih.gov, researchgate.net |

Beyond targeted elicitation, systematic optimization of fermentation parameters is a critical step to maximize the yield of secondary metabolites like this compound for potential large-scale production. nih.gov This involves adjusting various physical and chemical factors of the culture environment to find the ideal conditions for microbial growth and product formation. researchgate.netmdpi.com Key parameters that can be optimized include:

Medium Composition: The type and concentration of carbon and nitrogen sources are fundamental. For instance, providing precursors or related compounds in the medium can sometimes boost yield. The addition of soybean meal has been shown to improve the production of other metabolites by Bacillus subtilis. mdpi.com

pH: The pH of the culture medium affects enzyme activity and nutrient uptake. Maintaining an optimal pH range is crucial for both fungal growth and the stability of the produced metabolite. mdpi.com

Temperature: Temperature influences the rate of all metabolic reactions. The optimal temperature for metabolite production may differ from the optimal temperature for biomass growth. mdpi.com

Incubation Time: The production of secondary metabolites often occurs during the stationary phase of microbial growth. Determining the optimal fermentation time is essential to harvest the product at its peak concentration. mdpi.com

Table 2: General Fermentation Parameters for Optimization of Secondary Metabolite Production

| Parameter | General Impact on Production | Example/Rationale | Reference(s) |

|---|---|---|---|

| Carbon Source | Provides energy and building blocks. | Glucose is a common source, but its concentration must be optimized. | mdpi.com |

| Nitrogen Source | Essential for amino acid and enzyme synthesis. | Yeast extract and peptone are complex sources that can enhance production. | mdpi.com, mdpi.com |

| Temperature | Affects metabolic rate and enzyme stability. | Optimal temperature for Bacillus fermentation is often around 33-37 °C. | mdpi.com, mdpi.com |

| pH | Influences enzyme activity and nutrient solubility. | Optimal pH for production is often species- and product-specific. | researchgate.net |

| Incubation Time | Production often peaks in the stationary phase. | A typical fermentation time for Bacillus can be around 72 hours. | mdpi.com |

While specific optimal values for this compound production have yet to be published, these parameters provide a framework for systematic optimization studies using statistical methods like response surface methodology (RSM). mdpi.comfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-phenyllactic acid |

| Anthranilic acid |

| This compound |

| Clavatustide C |

| Phenylalanine |

| Tryptophan |

V. Biological Activities of Clavatustide B: Pre Clinical and Mechanistic Insights

In Vitro Anti-proliferative and Cytotoxic Activities

Clavatustide B has demonstrated significant anti-proliferative and cytotoxic effects across a diverse spectrum of human cancer cell lines in laboratory settings. Its efficacy has been particularly noted in aggressive and treatment-resistant cancers.

Efficacy Against Hepatocellular Carcinoma (HCC) Cell Lines (HepG2, SMMC-7721, Bel-7402)

Initial studies revealed that this compound exhibits a potent anti-proliferative effect on hepatocellular carcinoma (HCC) cell lines. nih.govresearchgate.net Research has shown that it effectively suppresses the proliferation of HepG2, SMMC-7721, and Bel-7402 cells in a manner that is dependent on both the dose and the duration of treatment. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This inhibitory action underscores its potential as a therapeutic candidate for liver cancer. researchgate.netnih.gov

Broad-Spectrum Activity Against Diverse Cancer Cell Lines (e.g., Pancreatic, Gastric, Colorectal, Retinoblastoma, Prostate Cancer)

Further investigations have confirmed that the anti-cancer activity of this compound is not limited to HCC. nih.govresearchgate.net The compound has shown broad-spectrum efficacy against a variety of human cancer cell lines. nih.govresearchgate.net Notably, it efficiently suppresses cell proliferation in a dose-dependent manner in pancreatic (Panc-1), gastric (MGC-803), colorectal (SW-480), retinoblastoma (WERI-Rb-1), and prostate (PC3) cancer cell lines. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com

The anti-proliferative effects of this compound become significant at concentrations between 10 and 20 μg/mL, with a maximal effect observed at 40 to 50 μg/mL after 24 hours of treatment. nih.govresearchgate.net Impressively, this compound has demonstrated potent growth inhibition in chemo-resistant cell lines, such as the pancreatic cancer cell line Panc-1 and the prostate cancer cell line PC3. nih.govmdpi.com This suggests a potential role for this compound in treating cancers that are resistant to conventional therapies. nih.gov

Table 1: Reduction in Cell Viability by this compound

| Cell Line | Cancer Type | Reduction in Viability (at 40 µg/mL after 72h) |

| Panc-1 | Pancreatic Cancer | 65% |

| MGC-803 | Gastric Cancer | 74% |

| SW-480 | Colorectal Cancer | 63% |

| WERI-Rb-1 | Retinoblastoma | 67% |

| PC3 | Prostate Cancer | 78% |

| Data sourced from a 2014 study on the anti-cancer mechanism of this compound. mdpi.com |

Comparative Cytotoxicity in Normal Versus Cancer Cell Lines

A crucial aspect of any potential anti-cancer agent is its selectivity for cancer cells over normal, healthy cells. In vitro studies evaluating the cytotoxicity of this compound have shown promising results in this regard. When tested on normal human fibroblasts (hFB), treatment with this compound at concentrations up to 50 μg/mL for 24 and 48 hours did not cause a significant suppression of cell proliferation. nih.gov In contrast, cancer cell lines exhibited a significant inhibition of proliferation under the same conditions. nih.gov All tested cancer cell lines showed lower maximum effect doses and IC50 doses compared to normal human fibroblasts, indicating a degree of selective toxicity towards cancerous cells. nih.govresearchgate.net

Cell Cycle Modulatory Effects

The primary mechanism behind the anti-proliferative activity of this compound lies in its ability to disrupt the normal progression of the cell cycle, a fundamental process for cell division.

Induction of G1 Phase Accumulation in Cancer Cells

Research has consistently shown that this compound induces an arrest in the G1 phase of the cell cycle in cancer cells. nih.govresearchgate.net In studies involving HepG2 cells, treatment with this compound led to a significant accumulation of cells in the G1 phase and a corresponding reduction of cells in the S phase. nih.govresearchgate.net This effect has been confirmed in other cancer cell lines as well, including Panc-1, MGC-803, SW-480, WERI-Rb-1, and PC3. nih.govresearchgate.net The G1 phase is a critical period of cell growth and preparation for DNA synthesis; by halting the cycle at this stage, this compound effectively prevents cancer cells from replicating. nih.govnews-medical.net

Inhibition of G1-S Phase Transition Progression

The accumulation of cells in the G1 phase is a direct result of this compound's ability to inhibit the transition from the G1 phase to the S phase. nih.govnih.gov The G1-S checkpoint is a crucial regulatory point in the cell cycle, and its disruption is a common strategy for anti-cancer therapies. frontiersin.org this compound has been shown to delay this transition, thereby demonstrating its significant anti-cancer potential. nih.govmdpi.com Further molecular studies have revealed that this compound treatment in HepG2 cells significantly alters the expression of numerous genes, including 39 that are associated with the cell cycle. nih.govresearchgate.net This provides a genetic basis for the observed inhibition of the G1-S phase transition. nih.gov

Molecular Mechanisms Underlying Anti-proliferative Effects

This compound's notable anti-proliferative activity is primarily attributed to its capacity to disrupt cell cycle progression. vulcanchem.com Research across various human cancer cell lines has consistently shown that the compound induces a delay in the G1-S phase transition of the cell cycle, a critical checkpoint for DNA replication. nih.gov This action effectively stops cancer cells from dividing and proliferating. vulcanchem.com

To elucidate the molecular basis of its anti-proliferative effects, transcriptomic analysis has been employed to observe global changes in gene expression. mdpi.com In a study using HepG2 human liver cancer cells, treatment with this compound led to significant alterations in the cellular transcriptome. nih.gov

An Affymetrix GeneChip® Human Genome U133 Plus 2.0 Array was utilized to compare the transcriptomes of HepG2 cells treated with this compound (15 μg/mL for 48 hours) against untreated control cells. vulcanchem.comnih.gov The analysis revealed that the expression levels of 2,622 genes and 3,648 long non-coding RNAs were significantly altered in response to the compound. nih.govmdpi.com Among the affected genes, 39 were identified as being associated with the cell cycle. vulcanchem.comnih.gov This broad impact on gene expression underscores the multiple pathways potentially modulated by this compound to exert its biological activity.

| Gene | Full Name | Function in Cell Cycle | Observed Regulation | Fold Change |

|---|---|---|---|---|

| CCNE2 | Cyclin E2 | Activates CDK2, controls G1-S transition | Down-regulated | -1.91 |

| CYLD | CYLD Lysine 63 Deubiquitinase | Tumor suppressor, negatively regulates G1-S transition | Up-regulated | +1.43 |

| FBXO31 | F-Box Protein 31 | Tumor suppressor, involved in G1-S transition | Up-regulated | +1.45 |

| GSPT2 | G1 to S Phase Transition 2 | Involved in G1-S transition | Significantly Regulated | N/A |

| USP2 | Ubiquitin Specific Peptidase 2 | Involved in G1-S transition | Significantly Regulated | N/A |

| TXNIP | Thioredoxin Interacting Protein | Involved in G1-S transition | Significantly Regulated | N/A |

Among the many genes affected by this compound, Cyclin E2 (CCNE2) has been identified as a pivotal regulator in the compound's mechanism of action. nih.govdntb.gov.ua CCNE2 is a protein that plays a crucial role in the progression of the cell cycle by activating cyclin-dependent kinase 2 (CDK2), which facilitates the transition from the G1 phase to the S phase, where DNA replication occurs. nih.gov

Transcriptomic data revealed a significant 1.91-fold down-regulation of CCNE2 in HepG2 cells following treatment with this compound. vulcanchem.comnih.gov This reduction in CCNE2 expression was further verified by real-time PCR in several other cancer cell lines, confirming it as a key event in the this compound-induced cell cycle block. nih.govresearchgate.net Concurrently, the treatment caused the up-regulation of tumor suppressor genes such as CYLD and FBXO31. vulcanchem.commdpi.com The up-regulation of CYLD, which is known to negatively regulate cell proliferation by delaying the G1-S transition, complements the effect of CCNE2 down-regulation. nih.govmdpi.com This dual action—suppressing a key cell cycle promoter while enhancing a tumor suppressor—effectively traps cancer cells at the G1-S checkpoint, preventing them from initiating DNA synthesis and subsequently inhibiting their growth. vulcanchem.comnih.gov

The molecular alterations induced by this compound manifest as distinct changes at the cellular level. The primary cellular effect is the arrest of the cell cycle at the G1-S transition. vulcanchem.commdpi.com This has been consistently observed across a range of human cancer cell lines, including those known for chemoresistance, such as pancreatic cancer (Panc-1) and prostate cancer (PC3). nih.gov

Flow cytometry analysis has confirmed that treatment with this compound leads to a significant accumulation of cells in the G1 phase and a corresponding decrease in the number of cells in the S phase. nih.govresearchgate.net This blockade of the cell cycle progression is the direct cause of the observed anti-proliferative effects. nih.gov Studies have demonstrated that this compound inhibits the growth of various cancer cells in a dose-dependent manner. researchgate.net Significant reductions in viable cell numbers were noted at concentrations between 10–20 μg/mL, with a maximal effect observed at 40–50 μg/mL after 24 hours of treatment. nih.govresearchgate.net

| Cell Line | Cancer Type | Reduction in Cell Viability (%) |

|---|---|---|

| Panc-1 | Pancreatic Cancer | 65% |

| MGC-803 | Gastric Cancer | 74% |

| SW-480 | Colorectal Cancer | 63% |

| WERI-Rb-1 | Retinoblastoma | 67% |

| PC3 | Prostate Cancer | 78% |

Identification and Role of Key Cell Cycle Regulators (e.g., Cyclin E2 - CCNE2)

Other Reported Biological Activities

While the anti-cancer properties of this compound are the most extensively studied, preliminary research has indicated other potential bioactivities. These findings are initial in nature and necessitate more comprehensive validation.

Initial screenings have suggested that this compound may possess antifungal properties. One study reported that this compound, alongside Clavatustide A, exhibited moderate inhibitory activities against the plant pathogen Fusarium graminearum. scau.edu.cn Another investigation into metabolites from an ascidian-derived fungus, Aspergillus clavatus AS-107, found that this compound showed antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) value of 8.8 μM. researchgate.net These observations are preliminary and have not been the subject of extensive follow-up research, thus requiring further validation to confirm the scope and potency of its antimicrobial effects.

Vi. Synthetic Endeavors and Analog Development of Clavatustide B

Total Synthesis Strategies and Methodologies

The total synthesis of Clavatustide B has been successfully achieved through various strategies, primarily focusing on the construction of its unique cyclodepsipeptide structure, which features a di-anthranilic acid motif. Researchers have explored different approaches to assemble the linear precursor and perform the critical macrocyclization step.

Two main synthetic protocols have been reported for this compound. The first enantiopure synthesis was accomplished via a seven-step protocol commencing with commercially available (R)-phenyllactic acid. researchgate.netmolaid.comnih.govacs.org This convergent approach focuses on the sequential assembly of the linear peptide precursor before the final ring closure. nih.gov

| Feature | Seven-Step Protocol (Chettu et al., 2016) | Benzoxazinone (B8607429) Ring-Opening Protocol (Chettu et al., 2017) |

|---|---|---|

| Starting Material | (R)- or (S)-Phenyllactic acid researchgate.netmolaid.com | (R)-tert-butyl 2-hydroxy-3-phenylpropanoate and Benzoxazinone intermediates researchgate.netresearchgate.net |

| Key Strategy | Sequential amide coupling to build a linear precursor, followed by macrolactamization researchgate.netnih.gov | Esterification via Ag₂O-mediated ring opening of benzoxazinones researchgate.netvulcanchem.comresearchgate.net |

| Reported Advantage | First enantiopure total synthesis researchgate.netmolaid.com | Improved efficiency and very good overall yields researchgate.net |

In the initial seven-step synthesis, the linear precursor was constructed through a series of coupling reactions. nih.gov The synthesis began with the acylation of a known amine with 2-nitrobenzoyl chloride, followed by metal-mediated reduction of the nitro group. researchgate.net The resulting amine was then coupled with N-Boc-Sarcosine. researchgate.net Subsequent deprotection and coupling with (R)-phenyllactic acid yielded the full linear depsipeptide. nih.gov

A more advanced synthesis employs a key esterification step involving the silver(I) oxide (Ag₂O) mediated ring-opening of benzoxazinones. researchgate.netresearchgate.net This reaction efficiently forms the ester bond between the phenyllactic acid moiety and the di-anthranilic acid backbone, streamlining the assembly of the linear precursor. researchgate.netvulcanchem.com This method represents a significant improvement in the synthesis of the clavatustide framework. vulcanchem.com

The formation of the 14-membered macrocycle is a critical step in the total synthesis of this compound. In the first reported total synthesis, the cyclization was achieved through a macrolactamization approach. researchgate.net Specifically, after the global deprotection of the Boc and tert-butyl groups from the linear precursor, the resulting amino acid was subjected to amide coupling conditions to form the final amide bond that closes the ring. researchgate.net

This strategy of forming an amide bond (macrolactamization) rather than an ester bond (macrolactonization) in the final cyclization step is a noteworthy feature of this synthetic route. researchgate.net

The efficiency of the final ring-closing step is highly dependent on the choice of coupling reagents. During the development of the seven-step synthesis, researchers found that the crucial macrolactamization was sluggish when using common amide coupling reagents such as EDC·HCl/HOBt or HATU. researchgate.net To overcome this, the conditions were optimized, and it was found that using propylphosphonic anhydride (B1165640) (T₃P®) as the coupling reagent in the presence of N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (B95107) (THF) successfully furnished the desired cyclodepsipeptide in moderate yields. researchgate.net This highlights the importance of reagent selection for achieving efficient macrocyclization.

Macrolactonization Approaches for Macrocycle Formation

Enantiomeric Synthesis and Stereochemical Considerations

A significant aspect of the synthetic work on this compound has been the investigation of its stereochemistry. The initial isolation paper reported the absolute configuration of the phenyllactic acid moiety as 'R'. researchgate.net However, synthetic studies revealed a critical discrepancy: the optical rotation value of the synthesized (R)-Clavatustide B did not match the value reported for the natural product. researchgate.netmolaid.comlookchem.com This finding prompted the synthesis of the corresponding (S)-enantiomer to resolve the issue and definitively establish the correct stereochemical properties. researchgate.netmolaid.com

To address the stereochemical questions, a deliberate enantiopure synthesis of both isomers was undertaken. researchgate.netmolaid.com The synthesis of (R)-Clavatustide B was accomplished starting from commercially available (R)-phenyllactic acid. researchgate.netmolaid.comacs.org Following the same synthetic route, the researchers also prepared the antipode, (S)-Clavatustide B, by starting with (S)-phenyllactic acid. researchgate.netmolaid.com

The synthesis and characterization of both enantiomers allowed for a direct comparison of their properties. researchgate.net This work not only led to the correction of the optical rotation data in the literature but also enabled a comparative study of their biological activities, revealing that the S-isomer possesses superior anti-proliferative activity against certain cancer cell lines compared to the R-isomer. molaid.comlookchem.com

| Compound | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| (S)-Clavatustide B | HeLa (Cervical Cancer) | 26.8 molaid.comlookchem.com |

| (R)-Clavatustide B | HeLa (Cervical Cancer) | 43.2 researchgate.net |

Evaluation of Enantiomeric Purity and Optical Rotation

The first total synthesis of this compound was a critical step in confirming its structure and exploring its biological properties. A key aspect of this process was the meticulous evaluation of the enantiomeric purity and the comparison of the optical rotation of the synthetic compound with the data reported for the natural product.

During the first enantiopure synthesis of this compound, researchers started from commercially available (R)-phenyllactic acid, which was presumed to be the correct enantiomer based on the reported data for the natural product. rsc.org However, the synthesis yielded (R)-Clavatustide B with a specific optical rotation of [α]²⁵D = -45.2 (c 0.25, MeOH). rsc.org This value was in significant disagreement with the initially reported value for the naturally isolated this compound, which was [α]²⁴D = +65 (c 0.37, MeOH).

This discrepancy prompted the hypothesis that the reported optical rotation for the natural product was incorrect. To verify this, the research team synthesized the corresponding enantiomer, (S)-Clavatustide B, starting from (S)-phenyllactic acid. rsc.orgrsc.org The resulting (S)-Clavatustide B provided a specific optical rotation of [α]²⁵D = +46.8 (c 0.25, MeOH). rsc.org The similar magnitude but opposite sign of rotation between the synthetic (R) and (S) enantiomers confirmed the high enantiomeric purity of the synthetic products and strongly suggested that the initially reported positive rotation value for the natural product was erroneous. rsc.org The enantiopure nature of the synthetic compounds was achieved through the use of enantiomerically pure starting materials and stereocontrolled reactions, with final purity often confirmed by techniques like chiral High-Performance Liquid Chromatography (HPLC) to resolve and quantify any potential enantiomeric impurities. sci-hub.sekoreascience.kr

| Compound | Reported Specific Rotation [α]D (Natural Product) | Measured Specific Rotation [α]D (Synthetic Product) |

|---|---|---|

| (R)-Clavatustide B | +65 (c 0.37, MeOH) | -45.2 (c 0.25, MeOH) |

| (S)-Clavatustide B | Not Applicable | +46.8 (c 0.25, MeOH) |

Design and Synthesis of this compound Analogues and Derivatives

The development of this compound analogues has been primarily driven by the need to conduct structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural features of the molecule contribute to its biological activity, with the ultimate goal of designing new derivatives with enhanced potency or improved pharmacological profiles.

The most direct structural modification explored for this compound has been the inversion of its stereochemistry. The synthesis of the unnatural (S)-enantiomer of this compound provided a unique opportunity to probe the importance of stereochemistry for its anti-proliferative effects. rsc.org

Researchers evaluated the cytotoxic activity of both the synthetic (R)-Clavatustide B and its unnatural analogue, (S)-Clavatustide B, against a panel of human cancer cell lines. The cell lines tested included HeLa (cervical cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). rsc.org The results indicated that the stereochemistry at the phenyllactic acid residue plays a significant role in the compound's biological activity. Notably, the (S)-isomer, the unnatural analogue, exhibited greater anti-proliferative activity against the HeLa cell line compared to the (R)-isomer. rsc.orgrsc.org Both compounds had a minimal effect on the viability of normal lung cells, suggesting a degree of selectivity for cancer cells. rsc.orgrsc.org This finding is crucial as it suggests that further exploration of unnatural stereoisomers could be a viable strategy for developing more potent anticancer agents based on the this compound scaffold.

| Compound / Analogue | Target Cell Line | IC50 (μM) |

|---|---|---|

| (R)-Clavatustide B | HeLa | 43.2 |

| (S)-Clavatustide B | HeLa | 26.8 |

| (R)-Clavatustide B | MDA-MB-231 | >50 |

| (S)-Clavatustide B | MDA-MB-231 | 36.5 |

| (R)-Clavatustide B | PC3 | >50 |

| (S)-Clavatustide B | PC3 | >50 |

The generation of this compound and its enantiomeric analogue has been achieved through multi-step solution-phase synthesis. rsc.org This strategy provides a robust and scalable route to the core structure, which can be adapted to produce other derivatives. The key synthetic steps include the formation of the linear depsipeptide precursor followed by a macrolactonization step to form the cyclic structure. rsc.org

The synthesis of the linear precursor for this compound involved a sequence of reactions: rsc.org

Acylation: Reaction of a primary amine with 2-nitrobenzoyl chloride.

Reduction: Metal-mediated reduction of the nitro group to an amine.

Peptide Coupling: Amide bond formation with N-Boc-Sar-OH.

Deprotection and Coupling: Removal of the Boc protecting group followed by coupling with the desired enantiomer of phenyllactic acid to yield the linear depsipeptide.

Final Deprotection: Removal of a benzyl (B1604629) protecting group to yield the final linear precursor ready for cyclization.

The crucial macrolactonization (ester bond formation) step closes the ring to yield the final this compound product. rsc.org This solution-phase approach, while effective, can be time-consuming for generating a diverse library of analogues.

For the rapid generation of multiple analogues, solid-phase peptide synthesis (SPPS) offers a powerful alternative. iris-biotech.demdpi.comnih.gov In an SPPS approach, the peptide chain is assembled step-by-step on an insoluble resin support. csic.es This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. iris-biotech.de While a specific SPPS route for this compound analogues is not detailed in the primary literature, the strategy would involve anchoring the initial amino acid to a resin and sequentially adding the subsequent amino acids and the phenyllactic acid moiety. After assembly of the linear precursor, it would be cleaved from the resin and cyclized in solution. This methodology is highly amenable to automation and would facilitate the synthesis of a library of analogues with variations in the amino acid sequence to comprehensively map the structure-activity landscape. nih.gov

An alternative synthetic improvement involves using a silver(I) oxide (Ag₂O) mediated esterification via the ring-opening of a benzoxazinone intermediate, which has been reported as an efficient method for synthesizing the Clavatustide core structure. researchgate.net

Vii. Structure Activity Relationship Sar Studies of Clavatustide B and Its Analogues

Influence of Stereochemistry on Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological function. This is particularly true for natural products like Clavatustide B, where specific stereoisomers often exhibit significantly different potencies.

This compound contains a D-phenyllactic acid residue, which introduces a chiral center into the molecule. Research involving the total synthesis of this compound has enabled the separate production and biological evaluation of both its natural (R)- and unnatural (S)-isomers. mdpi.com Comparative studies have demonstrated that stereochemistry plays a crucial role in the anti-proliferative efficacy of this compound.

Evaluation of the two stereoisomers against human cancer cell lines revealed that the (S)-isomer of this compound exhibits superior anti-proliferative activity compared to its naturally occurring (R)-isomer. Specifically, against the HeLa cervical cancer cell line, the (S)-isomer was found to be more potent. researchgate.net One study reported an IC₅₀ value of 26.8 μM for the (S)-isomer against HeLa cells. researchgate.net Notably, both isomers showed minimal toxicity towards normal lung cells, underscoring the selective nature of their cytotoxic effects. researchgate.net

| Isomer | IC₅₀ (μM) | Relative Potency |

|---|---|---|

| (S)-Clavatustide B | 26.8 researchgate.net | More Potent |

| (R)-Clavatustide B | Less active than (S)-isomer researchgate.net | Less Potent |

Identification of Pharmacophoric Elements within the this compound Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these elements in this compound is key to understanding its anti-cancer effects.

The primary biological effect observed for this compound is its ability to inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govmdpi.com Extensive research has demonstrated that this compound treatment causes a significant accumulation of cancer cells in the G1 phase of the cell cycle and a corresponding reduction in the S phase. nih.govmdpi.com This indicates that the molecule interferes with the G1-S transition checkpoint.

Further molecular studies have identified Cyclin E2 (CCNE2) as a key regulatory protein involved in the this compound-induced G1-S transition block. nih.govmdpi.comnih.govmdpi.comresearchgate.net The entire molecular structure of this compound appears to be the pharmacophore responsible for this interaction, leading to the observed anti-proliferative effects across various cancer cell lines, including those known for chemoresistance like Panc-1 (pancreatic cancer) and PC3 (prostate cancer). mdpi.comnih.gov

This compound is a cyclodepsipeptide, a class of cyclic peptides where at least one amide bond is replaced by an ester bond. This cyclic structure imparts a degree of conformational rigidity to the molecule. mdpi.com It is widely considered that the cyclic nature of such peptides enhances their biological potency and stability compared to their linear counterparts. mdpi.com The constrained conformation can lead to higher binding affinity and selectivity for their biological targets. mdpi.com

A linear version of this compound, known as seco-clavatustide B, has been isolated and studied. researchgate.netrsc.org While both this compound and seco-clavatustide B have demonstrated antibacterial properties, a direct comparison of their anti-proliferative activities has not been extensively reported in the reviewed literature. researchgate.netrsc.org However, the potent G1-S cell cycle blocking activity is attributed to the cyclic structure of this compound, suggesting that the cyclodepsipeptide scaffold is a critical pharmacophoric element for its anti-cancer effects.

| Compound | Structure Type | Reported Biological Activity |

|---|---|---|

| This compound | Cyclic Depsipeptide | Anti-proliferative (G1-S cell cycle arrest), Antibacterial researchgate.netnih.gov |

| seco-Clavatustide B | Linear Depsipeptide | Antibacterial researchgate.netrsc.org |

Correlating Specific Structural Moieties with Observed Biological Effects

Computational and In Silico Approaches to SAR

Computational methods, including molecular modeling and docking, are powerful tools for investigating structure-activity relationships at a molecular level. They can predict how a ligand might bind to a protein target, providing insights that can explain experimental SAR data.

Despite the identification of Cyclin E2 as a key protein in the mechanism of this compound-induced cell cycle arrest, specific molecular modeling and docking studies detailing the interaction between this compound and this or other potential protein targets are not prominently featured in the reviewed scientific literature. Such in silico studies would be invaluable for visualizing the binding mode of this compound and for elucidating the precise molecular interactions that underpin its stereoselective and scaffold-dependent biological activity. Future computational work in this area could significantly accelerate the rational design of novel this compound analogues with improved anti-cancer properties.

Viii. Future Research Directions in Clavatustide B Investigation

Deeper Elucidation of Molecular Targets and Signaling Pathways

Current research has established that Clavatustide B exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G1-S transition phase. researchgate.netnih.gov This has been observed in various cancer cell lines, including hepatocellular carcinoma, pancreatic cancer, and prostate cancer. researchgate.netnih.gov Microarray analysis of HepG2 cells treated with this compound revealed significant changes in the expression of numerous genes, with 39 of them being associated with the cell cycle. vulcanchem.comresearchgate.net

A pivotal finding is the significant downregulation of Cyclin E2 (CCNE2), a key regulator of the G1-S checkpoint. nih.govresearchgate.netmdpi.com Real-time PCR has confirmed the role of CCNE2 as a critical mediator of this compound-induced cell cycle arrest in multiple cancer cell lines. researchgate.net Additionally, the tumor suppressor genes FBXO31 and CYLD were found to be upregulated. vulcanchem.comresearchgate.net

Future studies will aim to delve deeper into these and other potential molecular targets. The focus will be on comprehensively mapping the signaling cascades affected by this compound. Understanding the intricate network of protein-protein interactions and downstream signaling events will provide a more complete picture of its mechanism of action. This detailed molecular understanding is crucial for identifying predictive biomarkers and tailoring potential therapeutic strategies.

Expansion of Biological Spectrum Screening for Novel Activities

The primary biological activity of this compound identified to date is its anti-cancer efficacy. It has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including those known for their resistance to chemotherapy and radiotherapy, such as Panc-1 (pancreatic cancer) and PC3 (prostate cancer). nih.govvulcanchem.commdpi.com The compound has shown effectiveness against hepatocellular carcinoma (HepG2, SMMC-7721, BEL-7402), gastric cancer (MGC-803), colorectal cancer (SW-480), and retinoblastoma (WERI-Rb-1) cell lines. researchgate.netnih.govresearchgate.netmdpi.com

Beyond its anti-cancer properties, some research has indicated that this compound and its seco-derivative exhibit potent activity against the aquatic pathogens Pseudomonas aeruginosa and Aeromonas hydrophila. rsc.org This suggests that the biological spectrum of this compound may extend beyond oncology.

Future research will involve systematic screening of this compound against a broader array of biological targets. This will include various pathogens (bacteria, fungi, viruses), as well as exploring its potential in other therapeutic areas such as inflammation and immune modulation. Uncovering novel bioactivities could significantly broaden the potential applications of this marine-derived compound.

Advanced Biosynthetic Engineering for Sustainable Production

This compound is a secondary metabolite produced by the fungus Aspergillus clavatus, which was isolated from a hydrothermal vent crab. researchgate.net The production of a related compound, clavatustide C, was found to be induced by zinc, suggesting that metal stress can trigger the biosynthesis of these cyclopeptides. researchgate.net

While natural product isolation has been the source of this compound for initial studies, this method is often not sustainable or scalable for large-scale production. Advanced biosynthetic engineering offers a promising alternative. By identifying and understanding the gene cluster responsible for this compound biosynthesis in Aspergillus clavatus, researchers can potentially transfer this machinery into a more amenable host organism for heterologous expression.

Future efforts in this area will focus on elucidating the complete biosynthetic pathway of this compound. This involves identifying all the enzymes, including non-ribosomal peptide synthetases (NRPSs), and understanding their roles in assembling the molecule. Once the pathway is understood, genetic engineering techniques can be employed to enhance the yield of the compound, or even to create novel analogs with improved properties.

Development of Novel and Efficient Synthetic Routes for Industrial Scale-Up

The total synthesis of this compound has been successfully achieved. vulcanchem.comrsc.org One reported method involves a seven-step protocol starting from commercially available phenyllactic acid. vulcanchem.comrsc.org This approach has been instrumental in confirming the structure of the natural product and providing material for biological evaluation. rsc.org An improved synthesis involving the ring opening of benzoxazinones via Ag₂O-mediated esterification has also been developed, offering a more streamlined route. vulcanchem.com

Q & A

Q. What methodologies are recommended for structural elucidation and purity verification of Clavatustide B?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm the molecular structure. For purity, use reversed-phase HPLC with UV detection (210–280 nm) and ensure ≥95% purity via integration of chromatographic peaks. X-ray crystallography may supplement structural validation if crystalline forms are obtainable .

- Data Reference : Cyclodepsipeptides like this compound require rigorous characterization due to structural complexity, as seen in analogous fungal metabolites (e.g., Beauverolides) .

Q. How can researchers design in vitro assays to screen this compound’s antiproliferative activity?

- Methodological Answer : Use the MTT assay across multiple cancer cell lines (e.g., HepG2, Panc-1) with dose-response curves (e.g., 0–100 μg/mL) and 24–72 hr exposure times. Include normal cell lines (e.g., L02 hepatocytes) to assess selectivity. Triplicate technical replicates and normalization to untreated controls are critical .

- Data Reference : this compound exhibited IC50 values of 12–35 μg/mL in hepatocellular carcinoma (HCC) models (SMMC-7721, Bel-7402), with reduced toxicity in normal L02 cells .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s cytotoxic potency across studies?

- Methodological Answer : Variables such as cell passage number, serum concentration in culture media, and assay incubation time (24 vs. 72 hr) significantly impact results. Standardize protocols using ATCC-validated cell lines and pre-test serum batches for interference. Cross-validate findings with alternative assays (e.g., colony formation, apoptosis markers like caspase-3 activation) .

- Data Reference : In Panc-1 cells, this compound’s inhibition increased from 40% (24 hr) to 75% (72 hr) at 50 μg/mL, highlighting time-dependent effects .

Q. How can researchers investigate this compound’s mechanism of action beyond cytotoxicity assays?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., cell cycle arrest at G1/S phase). Use siRNA knockdown or CRISPR-Cas9 to validate target genes (e.g., cyclin-dependent kinases). Flow cytometry with propidium iodide staining quantifies cell cycle perturbations .

- Data Reference : this compound downregulated CDK4 and cyclin D1 in HepG2 cells, aligning with G1-phase arrest observed in analogous cyclodepsipeptides .

Q. What approaches are recommended for assessing this compound’s synergistic potential with existing chemotherapeutics?

- Methodological Answer : Perform combination index (CI) analysis using the Chou-Talalay method. Test sequential vs. concurrent dosing regimens (e.g., this compound + cisplatin) in 3D spheroid models to mimic tumor microenvironments. Measure synergy via Bliss independence or Loewe additivity models .

- Data Reference : Synergy has been observed in fungal cyclodepsipeptides (e.g., Fusaristatin A) when combined with doxorubicin, suggesting similar potential for this compound .

Data Analysis and Validation

Q. How should researchers interpret discrepancies between OD-based cytotoxicity and direct apoptosis assays?

- Methodological Answer : MTT assays measure metabolic activity, which may not distinguish cytostasis from apoptosis. Validate with Annexin V/PI staining and Western blotting for apoptotic markers (e.g., PARP cleavage). Use lactate dehydrogenase (LDH) release assays to quantify membrane integrity .

- Data Reference : In SW-480 cells, this compound induced 30% apoptosis (Annexin V+) at 72 hr, contrasting with 50% metabolic inhibition (MTT), indicating mixed mechanisms .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism or R. Report IC50 values with 95% confidence intervals. For heteroscedastic data, apply Welch’s ANOVA with Games-Howell post hoc tests .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given fungal metabolite variability?

- Methodological Answer : Document fungal strain origin (e.g., Aspergillus clavatus C2WU), fermentation conditions (pH, temperature), and extraction protocols (e.g., ethyl acetate partitioning). Deposit raw spectral data (NMR, MS) in public repositories (e.g., GNPS) .

- Data Reference : this compound’s yield varied 3-fold under different Zn²⁺ concentrations during fermentation, emphasizing the need for protocol transparency .

Advanced In Vivo Validation

Q. What preclinical models are optimal for evaluating this compound’s bioavailability and toxicity?

- Methodological Answer : Use murine xenograft models (e.g., HepG2-derived tumors) with intravenous vs. oral dosing. Assess pharmacokinetics (Cmax, AUC) via LC-MS/MS. Monitor hepatorenal toxicity through serum ALT, AST, and creatinine levels .

- Data Reference : No in vivo data for this compound exist, but related cyclodepsipeptides (e.g., Stevastelins) show poor oral bioavailability, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.